Methyl 4-(BOC-amino)benzoate

Overview

Description

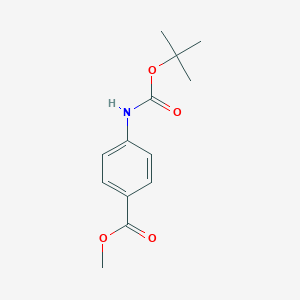

Chemical Name: Methyl 4-(BOC-amino)benzoate CAS No.: 164596-20-7 Molecular Formula: C₁₃H₁₇NO₄ Molecular Weight: 251.28 g/mol Structural Features: This compound consists of a benzoate ester core with a tert-butoxycarbonyl (BOC)-protected amino group at the para position. The BOC group enhances stability and solubility, making it a key intermediate in peptide synthesis and medicinal chemistry .

Synthesis: Typically synthesized via BOC protection of methyl 4-aminobenzoate using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Alternative routes involve nucleophilic substitution or microwave-assisted reactions for higher efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(BOC-amino)benzoate typically involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the BOC-protected amino group is replaced by other nucleophiles.

Deprotection Reactions: The BOC group can be removed under acidic conditions, yielding the free amine.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for deprotection of the BOC group.

Basic Conditions: Sodium hydroxide (NaOH) can be used for ester hydrolysis.

Major Products:

Free Amine: Obtained after deprotection of the BOC group.

Carboxylic Acid: Formed after ester hydrolysis.

Scientific Research Applications

Methyl 4-(BOC-amino)benzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a protecting group for amino acids and peptides during synthesis.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and intermediates.

Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The primary mechanism of action of Methyl 4-(BOC-amino)benzoate involves the protection of amino groups through the formation of a stable BOC-protected intermediate. This protection prevents unwanted side reactions during synthesis and can be selectively removed under acidic conditions to yield the free amine . The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of Methyl 4-(BOC-amino)benzoate, highlighting differences in substituents and molecular properties:

Spectral Data Comparison

Key spectral characteristics from NMR and MS analyses:

Biological Activity

Methyl 4-(BOC-amino)benzoate, also known as Methyl 4-((tert-butoxycarbonyl)amino)benzoate, is a compound widely utilized in organic synthesis, particularly in peptide chemistry. Its biological activity primarily stems from its role as a protecting group for amino acids during peptide synthesis, influencing various biochemical pathways and cellular processes.

Chemical Structure and Properties

- Chemical Formula : C13H17NO4

- CAS Number : 164596-20-7

- Molecular Weight : 251.28 g/mol

The compound features a benzoate structure with a tert-butoxycarbonyl (BOC) protected amino group, which enhances its stability and reactivity in various chemical environments. The BOC group serves to temporarily protect the amino functionality, allowing for selective manipulation of other functional groups within the peptide chain.

This compound acts primarily as a protecting agent in peptide synthesis. Its mechanism involves:

- Protection of Amino Groups : The BOC group prevents unwanted side reactions during the formation of peptide bonds by temporarily shielding the amino group.

- Interaction with Enzymes : The compound interacts with proteases and peptidases, enzymes that catalyze the hydrolysis of peptide bonds. This interaction can modulate enzyme activity and influence metabolic pathways.

- Influence on Cellular Processes : By modifying the availability of amino groups, this compound can impact cell signaling pathways, gene expression, and overall cellular metabolism.

Peptide Synthesis

This compound is predominantly used as a building block in peptide synthesis. The BOC group allows for the selective assembly of peptides by preventing premature reactions involving the amino group. Once the desired peptide sequence is formed, the BOC group can be selectively removed under acidic conditions to reveal the free amine, facilitating further reactions or analyses .

Modulation of Enzyme Activity

Research indicates that this compound can inhibit certain enzyme activities due to its protective role. For instance, it can affect proteolytic enzymes by altering their substrate availability, thereby modulating metabolic pathways critical for cellular function .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition of Proteases : In a study investigating enzyme interactions, this compound was shown to inhibit specific proteases involved in protein degradation pathways, suggesting its potential in therapeutic applications targeting proteolytic diseases .

- Peptide Bond Formation : A study demonstrated the effectiveness of this compound in facilitating peptide bond formation under controlled conditions, showcasing its utility in synthesizing complex peptides with high yields and purity .

- Cellular Impact Studies : Research examining the effects of this compound on various cell types revealed that it could influence gene expression profiles by modulating the activity of transcription factors dependent on free amino groups .

Comparative Analysis

The following table summarizes key characteristics and applications of this compound compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 4-(Aminobenzoate) | Lacks BOC protecting group | More reactive due to free amino group |

| Methyl 4-(Aminomethyl)benzoate | Contains an additional methylene group | Alters reactivity and application potential |

| Methyl 4-(BOC-amino-2-hydroxybenzoate) | Contains hydroxyl group | Focused on acid-base chemistry rather than esterification |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(BOC-amino)benzoate, and how can the stability of the BOC protecting group be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) Protection of the amine group in 4-aminobenzoic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or NaHCO₃ in THF) to form 4-(BOC-amino)benzoic acid. (2) Esterification of the carboxylic acid group using methanol and a coupling agent like DCC or HATU. The BOC group’s stability is maintained by avoiding strong acids (e.g., TFA) during synthesis and using mild deprotection conditions when required. Reaction progress can be monitored via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of the BOC group (tert-butyl signals at ~1.4 ppm in NMR) and ester methyl group (~3.9 ppm).

- FT-IR : Verify carbonyl stretches for the ester (~1720 cm) and carbamate (~1690 cm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+Na] ions).

Purity can be assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. What are the recommended storage conditions to prevent hydrolysis of the ester or BOC group?

- Methodological Answer : Store the compound in a desiccator at –20°C under inert atmosphere (argon or nitrogen). Avoid prolonged exposure to moisture or acidic/basic environments. For long-term stability, lyophilization is recommended if the compound is in solution .

Advanced Research Questions

Q. How does the BOC-protected amine influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing BOC group reduces the nucleophilicity of the amine, making it less reactive in cross-coupling reactions (e.g., Buchwald-Hartwig amination). However, this protection allows selective functionalization of the ester group. Post-functionalization, the BOC group can be removed under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine for further modifications .

Q. What computational methods are suitable for predicting the crystal structure and intermolecular interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the molecular geometry. For crystal packing analysis, use software like Mercury or Materials Studio to model hydrogen bonding (e.g., between the carbamate carbonyl and ester oxygen) and van der Waals interactions. Experimental validation via single-crystal X-ray diffraction (employing SHELXL for refinement) is critical .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : The compound is a versatile intermediate:

- Drug Discovery : After deprotection, the free amine can be acylated or alkylated to generate analogs with potential pharmacological activity (e.g., kinase inhibitors).

- Bioconjugation : The ester group can be hydrolyzed to a carboxylic acid for coupling to peptides or proteins via EDC/NHS chemistry.

Case studies include its use in synthesizing tubulin polymerization inhibitors and fluorescent probes .

Q. What strategies mitigate side reactions during the deprotection of the BOC group in complex derivatives?

- Methodological Answer : Use mild acidic conditions (e.g., 4 M HCl in dioxane at 0°C) to minimize ester hydrolysis. For acid-sensitive substrates, alternative methods like catalytic hydrogenation (Pd/C, H₂) or photolytic cleavage can be explored. Monitor reaction progress via NMR to detect tert-butyl group removal (~1.4 ppm signal disappearance) .

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFDEWYARHDJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435383 | |

| Record name | Methyl 4-(BOC-amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164596-20-7 | |

| Record name | Methyl 4-(BOC-amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164596-20-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.